1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJGMFLGGHILMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,5 Dibromo 3 Fluoro 2 Methoxymethoxy Benzene
Precursor Synthesis and Halogenation Strategies
The assembly of the 1,5-dibromo-3-fluoro-2-hydroxybenzene core is a critical phase in the synthesis. This involves the carefully orchestrated introduction of bromine and fluorine substituents onto an aromatic ring. The order of these halogenation steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents.
Regioselective Bromination of Fluorinated Anisole (B1667542) Derivatives
A common strategy for the synthesis of polyhalogenated aromatic compounds is the regioselective bromination of a suitably substituted precursor. In this case, a fluorinated anisole derivative serves as a logical starting point. The methoxy (B1213986) group is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. This directing effect can be harnessed to achieve the desired bromination pattern.
The electrophilic aromatic bromination of these precursors is typically achieved using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. mdpi.comresearchgate.net The choice of brominating agent and reaction conditions can significantly influence the regioselectivity of the reaction. For instance, the use of NBS can offer milder reaction conditions and improved selectivity compared to molecular bromine. mdpi.com
| Reagent | Catalyst/Solvent | Temperature | Typical Yield | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to RT | Good to High | mdpi.com |
| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | 0 °C to RT | Moderate | |
| N-Bromosuccinimide (NBS) | Silica Gel | Room Temp. | High | researchgate.net |
This table presents typical conditions for electrophilic aromatic bromination and is for illustrative purposes.
Introduction of Fluorine via Halogen Exchange or Electrophilic Fluorination
The introduction of the fluorine atom can be accomplished through several methods, including halogen exchange reactions (e.g., the Halex process) or electrophilic fluorination. dtic.mildtic.milgoogle.com Electrophilic fluorination has gained prominence with the development of safer and more manageable fluorinating agents.
Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the direct fluorination of aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of solvent and reaction temperature is critical for controlling the reactivity and selectivity of the fluorination process.
| Fluorinating Agent | Solvent | Temperature | Key Features | Reference |
| Selectfluor® | Acetonitrile | Room Temp. | Mild, selective, and commercially available | |
| NF₄BF₄ | HF | Cooled | Can introduce multiple fluorine atoms | dtic.mildtic.mil |
This table presents common methods for the introduction of fluorine into an aromatic ring and is for illustrative purposes.
Installation of the Methoxymethoxy (MOM) Protecting Group
The hydroxyl group is reactive and can interfere with subsequent synthetic steps. Therefore, its protection is a necessary strategy. The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward removal. adichemistry.com
Selective Hydroxyl Group Generation and Protection Protocols
Following the successful synthesis of the 1,5-dibromo-3-fluoro-2-hydroxybenzene core, the hydroxyl group is protected. The generation of the hydroxyl group might involve the demethylation of a methoxy precursor, for which various reagents like boron tribromide (BBr₃) are effective. Once the hydroxyl group is unmasked, it is immediately protected to prevent unwanted side reactions.
Optimization of MOM Ether Formation Conditions
The protection of the hydroxyl group as a MOM ether is typically achieved by reacting the phenol (B47542) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org The reaction is generally carried out in an inert solvent like dichloromethane (B109758) at or below room temperature. Due to the carcinogenic nature of MOM-Cl, alternative, less hazardous reagents and methods have been developed. wikipedia.orgacs.org These include the use of methoxymethyl acetate (B1210297) or dimethoxymethane (B151124) in the presence of a Lewis acid catalyst.
| Reagent | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Chloromethyl methyl ether (MOM-Cl) | DIPEA | Dichloromethane | 0 °C to RT | High | wikipedia.org |
| Dimethoxymethane | P₂O₅ | Chloroform | Room Temp. | Good | adichemistry.com |
| Methoxymethyl-2-pyridylsulfide | AgOTf, NaOAc | THF | Room Temp. | Good to High | acs.org |
This table presents various conditions for the formation of MOM ethers and is for illustrative purposes.
Convergent and Linear Synthetic Approaches
The synthesis of 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene can be approached through either a linear or a convergent strategy. fiveable.mechemistnotes.comlumenlearning.com
| Approach | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step modification of a single starting material. lumenlearning.compediaa.com | Conceptually simple to plan. | Overall yield can be low for multi-step syntheses. wikipedia.org |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. chemistnotes.comwikipedia.org | Higher overall yields, greater flexibility. fiveable.mechemistnotes.com | Can be more complex to design and execute. |
This table provides a comparison of linear and convergent synthetic approaches.
Multi-step Reaction Sequence Design
A plausible synthetic route for this compound commences with a commercially available precursor, which is sequentially functionalized. A logical starting material for this synthesis is 4-fluorophenol. The synthetic design is dictated by the directing effects of the substituents at each stage of the sequence.
The proposed multi-step synthesis is as follows:
Bromination of 4-fluorophenol: The initial step involves the dibromination of 4-fluorophenol. The hydroxyl group is a potent activating group and an ortho, para-director. The fluorine atom is a deactivating group but is also an ortho, para-director. csbsju.edu The strong activating effect of the hydroxyl group governs the regioselectivity, directing the two bromine atoms to the positions ortho to the hydroxyl group. This reaction yields the key intermediate, 2,6-dibromo-4-fluorophenol (B1294950). chemscene.comscbt.comcas.orgchemicalbook.com
Protection of the Hydroxyl Group: The hydroxyl group of 2,6-dibromo-4-fluorophenol is then protected as a methoxymethyl (MOM) ether. This is a crucial step to prevent the free hydroxyl group from interfering with subsequent reactions and to modulate the electronic properties of the aromatic ring in the final bromination step. The protection can be achieved by reacting 2,6-dibromo-4-fluorophenol with a methoxymethylating agent such as methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This reaction affords this compound.
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 4-Fluorophenol | 2 eq. Br2, solvent (e.g., acetic acid or CCl4) | 2,6-Dibromo-4-fluorophenol |
| 2 | 2,6-Dibromo-4-fluorophenol | MOM-Cl, DIPEA, CH2Cl2 | This compound |
The directing effects of the substituents are critical in this synthetic design. In the first step, the powerful ortho, para-directing ability of the hydroxyl group overrides the weaker directing effect of the fluorine atom, leading to the desired 2,6-dibromination. In the second step, the protection of the hydroxyl group as a MOM ether is a standard procedure in organic synthesis to mask the reactivity of the phenolic proton and the oxygen atom.
Catalytic Approaches in Halogenated Aromatic Synthesis
The synthesis of halogenated aromatic compounds can be significantly enhanced by the use of catalytic methods. These approaches often offer milder reaction conditions, improved regioselectivity, and higher yields compared to traditional stoichiometric methods.
Transition Metal-Mediated Halogenation
Transition metal catalysis represents a powerful tool for the halogenation of aromatic systems. Various transition metals, including palladium, copper, and rhodium, have been shown to catalyze the bromination of phenols and their derivatives. researchgate.netresearchgate.net
For the synthesis of the intermediate 2,6-dibromo-4-fluorophenol, a transition metal-catalyzed approach could be employed. For instance, a palladium or copper catalyst could be used to facilitate the bromination of 4-fluorophenol. These methods often proceed under milder conditions and can offer greater control over the degree of bromination compared to using elemental bromine alone. Transition metal-catalyzed methods can also be applied to the synthesis of other polysubstituted halogenated aromatic compounds, providing a versatile platform for the construction of complex molecular architectures. nih.gov
| Catalyst System | Substrate | Brominating Agent | Product | Reference |
| Pd(OAc)2 / Ligand | Phenol | N-Bromosuccinimide (NBS) | Brominated Phenol | researchgate.net |
| CuI / Ligand | Phenol | KBr / Oxidant | Brominated Phenol | researchgate.net |
| Rh(III) complex | O-Phenyl carbamates | N-Bromosuccinimide (NBS) | ortho-Brominated Phenols | researchgate.net |
Organocatalytic Strategies for Functionalization
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for the functionalization of aromatic compounds. Organocatalysts are small organic molecules that can activate substrates and facilitate chemical transformations. For the bromination of phenols, various organocatalytic systems have been developed. These often involve the use of a bromine source, such as N-bromosuccinimide (NBS), in the presence of a catalyst that can activate the bromine source or the aromatic substrate. chemrxiv.org
An organocatalytic approach could be envisioned for the bromination of 4-fluorophenol. For example, a chiral amine or a thiourea-based catalyst could be used to promote the regioselective monobromination or dibromination of the phenolic substrate. The advantage of organocatalysis lies in its often-milder reaction conditions, lower toxicity, and the potential for enantioselective transformations, although the latter is not relevant for the synthesis of the achiral target molecule in this context.
Reactivity and Transformation Pathways of 1,5 Dibromo 3 Fluoro 2 Methoxymethoxy Benzene
Organometallic Reagent Formation and Subsequent Functionalization
The presence of two bromine atoms on the aromatic ring of 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene makes it an excellent precursor for the formation of various organometallic reagents. The choice of metallating agent and reaction conditions allows for regioselective functionalization, enabling the stepwise introduction of different substituents.
Directed ortho-Metalation (DoM) Strategies for Regiocontrol
Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). chem-station.com The DMG coordinates to an organolithium base, directing deprotonation to the adjacent position. chem-station.com In this compound, the methoxymethoxy (MOM) group is a potent DMG.
The oxygen atoms of the MOM group can chelate with a strong base, such as n-butyllithium (n-BuLi), directing the deprotonation to one of the adjacent C-H positions. However, this specific molecule has no C-H bonds ortho to the MOM group; the ortho positions are substituted with bromine atoms. Therefore, traditional DoM involving C-H activation is not a primary pathway for this particular substrate. Instead, the reactivity with strong bases is dominated by lithium-halogen exchange, as discussed in the next section. In related substrates where an ortho C-H bond is available, the MOM group would facilitate selective functionalization at that site. chem-station.com
Key Factors in Directed ortho-Metalation:
| Factor | Description | Relevance to this compound |
|---|---|---|
| Directing Group | A functional group that coordinates with the organometallic base. | The methoxymethoxy (MOM) group is a strong directing group. |
| Ortho C-H Acidity | The acidity of the proton ortho to the directing group is enhanced. | Not applicable, as both ortho positions are substituted with bromine. |
| Base | Typically a strong organolithium base like n-BuLi or s-BuLi. | Would favor lithium-halogen exchange over deprotonation. |
| Temperature | Reactions are usually conducted at low temperatures (e.g., -78 °C) to control selectivity. | Low temperatures would be critical to manage the exothermic exchange reaction. |
Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a rapid and efficient reaction for converting aryl halides into aryllithium reagents. wikipedia.org This reaction is typically kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org For this compound, treatment with an organolithium reagent like n-butyllithium at low temperatures will lead to the exchange of one of the bromine atoms for a lithium atom.
The regioselectivity of the exchange is influenced by both steric and electronic factors. The two bromine atoms are in chemically distinct environments. The bromine at the C1 position is flanked by the MOM ether and a fluorine atom, while the bromine at the C5 position is adjacent to a fluorine atom and a hydrogen atom. Steric hindrance from the MOM group might slightly disfavor exchange at the C1 position. However, electronic effects often play a more dominant role. Factors that stabilize the resulting aryllithium species, such as inductive effects or the ability to coordinate with neighboring groups, will direct the exchange. uni-regensburg.de Generally, the exchange is very fast, often complete within minutes at low temperatures. researchgate.net
Typical Conditions for Lithium-Halogen Exchange:
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| n-Butyllithium | Tetrahydrofuran (THF) or Diethyl ether (Et2O) | -78 °C to -100 °C | Formation of a mono-lithiated species. |
Once formed, the aryllithium intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups onto the aromatic ring.
Grignard Reagent Formation and Reactivity
Grignard reagents (RMgX) are formed by the reaction of an organic halide with magnesium metal. alfredstate.edu This reaction involves the insertion of magnesium into the carbon-halogen bond. alfredstate.edu For this compound, a Grignard reagent can be formed selectively at one of the C-Br bonds. The C-F bond is significantly stronger and generally unreactive towards magnesium under standard conditions. rsc.orgnih.gov
The formation of the Grignard reagent is a surface reaction and can be initiated by activating the magnesium, for instance, with a small amount of iodine. alfredstate.edu Similar to lithium-halogen exchange, the reaction will produce a mono-Grignard reagent. The selectivity between the two bromine atoms will depend on subtle differences in their reactivity, influenced by the adjacent substituents. The resulting Grignard reagent is a strong nucleophile and base, useful for forming new carbon-carbon bonds by reacting with carbonyl compounds, epoxides, and other electrophiles. unp.edu.ar However, a common side reaction is Wurtz coupling, where the Grignard reagent reacts with another molecule of the starting aryl bromide. researchgate.net
Comparison of Grignard Formation vs. Lithium-Halogen Exchange:
| Feature | Grignard Reagent Formation | Lithium-Halogen Exchange |
|---|---|---|
| Metal | Magnesium (Mg) | Lithium (Li) from an organolithium source |
| Mechanism | Insertion of Mg into C-X bond | Exchange of X with Li |
| Reactivity | Less reactive and more functional group tolerant | Highly reactive, less tolerant of acidic protons |
| Side Reactions | Wurtz coupling | Potential for reaction with solvent (e.g., THF) |
Zincation and Organozinc Chemistry
Organozinc reagents can be prepared directly from organic halides and activated zinc metal (e.g., Rieke zinc) or via transmetalation from an organolithium or Grignard reagent. wikipedia.org Direct zincation of this compound would involve the insertion of zinc into a C-Br bond. This process is facilitated by using highly reactive zinc powder. wikipedia.org
Organozinc reagents are generally less reactive than their lithium or magnesium counterparts, which imparts them with higher functional group tolerance. uni-muenchen.de They are particularly valuable in cross-coupling reactions, most notably the Negishi coupling, where they are coupled with other organic halides in the presence of a palladium or nickel catalyst. slideshare.net The formation of an organozinc reagent from this compound would provide a stable intermediate that can be used in subsequent C-C bond-forming reactions with high selectivity and tolerance for other functional groups that might be present in the coupling partner. uni-muenchen.de
Cross-Coupling Reaction Protocols
The bromine substituents on this compound make it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govrsc.org It is one of the most versatile and widely used methods for forming biaryl structures and other C-C bonds due to its mild reaction conditions and high functional group tolerance. rsc.orgresearchgate.net
This compound can undergo selective Suzuki-Miyaura coupling. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve mono-arylation at one of the bromine positions. The relative reactivity of the two C-Br bonds is a critical factor for selectivity. Generally, oxidative addition of the palladium catalyst is the rate-determining step and is influenced by steric hindrance and the electronic nature of the C-Br bond. nih.gov The C-Br bond at the less sterically hindered position or the one that is more electron-deficient is likely to react preferentially. nih.gov
A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (such as Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system (like toluene, dioxane, or DMF, often with water). nih.gov
Typical Suzuki-Miyaura Reaction Components:
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, Alkylboronic pinacol (B44631) ester | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Toluene/Water, Dioxane, DMF | Solubilizes reactants and facilitates the reaction |
By performing a sequential Suzuki-Miyaura coupling, it is possible to introduce two different aryl or vinyl groups onto the aromatic core, leading to the synthesis of complex, unsymmetrical molecules. The first coupling would be performed under conditions that favor mono-substitution, followed by isolation of the product and a second coupling reaction with a different boronic acid.
Negishi Coupling and Related Zinc-Mediated Transformations
Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is a powerful tool for forming C-C bonds. wikipedia.org In the case of this compound, the two bromine atoms can be sequentially or simultaneously replaced by various organic groups from the organozinc reagent.
The reactivity of the two bromine atoms may differ due to the influence of the adjacent substituents. The bromine at the C1 position is flanked by a methoxymethoxy group and a fluorine atom, while the bromine at the C5 position is adjacent to a fluorine atom and a hydrogen atom. The steric hindrance around the C1 bromine is likely greater, which might allow for regioselective monosubstitution at the C5 position under carefully controlled conditions.
Table 1: Illustrative Examples of Potential Negishi Coupling Reactions
| Organozinc Reagent | Potential Product(s) |
| Phenylzinc chloride | 1-Bromo-5-phenyl-3-fluoro-2-(methoxymethoxy)benzene and/or 1,5-diphenyl-3-fluoro-2-(methoxymethoxy)benzene |
| Methylzinc chloride | 1-Bromo-5-methyl-3-fluoro-2-(methoxymethoxy)benzene and/or 1,5-dimethyl-3-fluoro-2-(methoxymethoxy)benzene |
| Vinylzinc chloride | 1-Bromo-5-vinyl-3-fluoro-2-(methoxymethoxy)benzene and/or 1,5-divinyl-3-fluoro-2-(methoxymethoxy)benzene |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. nih.gov This reaction is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. For this compound, this reaction provides a direct route to introduce one or two alkyne moieties.
Similar to the Negishi coupling, the differential steric and electronic environment of the two bromine atoms could potentially be exploited to achieve selective mono-alkynylation. The electron-withdrawing nature of the fluorine atom and the steric bulk of the methoxymethoxy group would influence the oxidative addition step of the catalytic cycle.
Table 2: Illustrative Examples of Potential Sonogashira Coupling Reactions
| Terminal Alkyne | Potential Product(s) |
| Phenylacetylene | 1-Bromo-5-(phenylethynyl)-3-fluoro-2-(methoxymethoxy)benzene and/or 1,5-bis(phenylethynyl)-3-fluoro-2-(methoxymethoxy)benzene |
| Trimethylsilylacetylene | 1-Bromo-5-((trimethylsilyl)ethynyl)-3-fluoro-2-(methoxymethoxy)benzene and/or 1,5-bis((trimethylsilyl)ethynyl)-3-fluoro-2-(methoxymethoxy)benzene |
| 1-Hexyne | 1-Bromo-5-(hex-1-yn-1-yl)-3-fluoro-2-(methoxymethoxy)benzene and/or 1,5-di(hex-1-yn-1-yl)-3-fluoro-2-(methoxymethoxy)benzene |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is of great importance in medicinal chemistry and materials science. This compound can be functionalized with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. The steric hindrance at the C1 position might necessitate the use of bulky, electron-rich phosphine ligands to facilitate the reaction. Regioselective mono-amination at the less hindered C5 position is a likely outcome with careful optimization of reaction conditions.
Table 3: Illustrative Examples of Potential Buchwald-Hartwig Amination Reactions
| Amine | Potential Product(s) |
| Aniline | N-(5-Bromo-3-fluoro-2-(methoxymethoxy)phenyl)aniline and/or N1,N5-diphenyl-3-fluoro-2-(methoxymethoxy)benzene-1,5-diamine |
| Morpholine | 4-(5-Bromo-3-fluoro-2-(methoxymethoxy)phenyl)morpholine and/or 4,4'-(3-fluoro-2-(methoxymethoxy)-1,5-phenylene)dimorpholine |
| Benzylamine | N-Benzyl-5-bromo-3-fluoro-2-(methoxymethoxy)aniline and/or N1,N5-dibenzyl-3-fluoro-2-(methoxymethoxy)benzene-1,5-diamine |
Stille Coupling and Other Tin-Mediated Processes
The Stille coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound and an organic halide. nih.gov This reaction is known for its tolerance of a wide variety of functional groups. The two bromine atoms of this compound serve as reactive sites for coupling with various organostannanes.
The regioselectivity of the Stille coupling on this substrate would again be influenced by the electronic and steric effects of the substituents. It is plausible that the less sterically hindered C5-Br bond would react preferentially, allowing for a stepwise introduction of different organic moieties.
Table 4: Illustrative Examples of Potential Stille Coupling Reactions
| Organostannane | Potential Product(s) |
| Tributyl(phenyl)stannane | 1-Bromo-5-phenyl-3-fluoro-2-(methoxymethoxy)benzene and/or 1,5-diphenyl-3-fluoro-2-(methoxymethoxy)benzene |
| Tributyl(vinyl)stannane | 1-Bromo-5-vinyl-3-fluoro-2-(methoxymethoxy)benzene and/or 1,5-divinyl-3-fluoro-2-(methoxymethoxy)benzene |
| (Furan-2-yl)tributylstannane | 2-(5-Bromo-3-fluoro-2-(methoxymethoxy)phenyl)furan and/or 2,5-bis(5-bromo-3-fluoro-2-(methoxymethoxy)phenyl)furan |
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, which directs the regioselectivity of electrophilic aromatic substitution reactions. The methoxymethoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The fluorine and bromine atoms are deactivating but ortho, para-directing.
Competitive Halogenation and Alkylation
In electrophilic halogenation or alkylation, the position of substitution will be determined by the combined directing effects of the existing substituents. researchgate.netnih.gov The powerful ortho, para-directing effect of the methoxymethoxy group at C2 will be the dominant factor. The ortho positions are C1 and C3, which are already substituted. Therefore, the para position, C4, is the most likely site for electrophilic attack.
Influence of Substituents on Regioselectivity
The regioselectivity is a result of the interplay between the electronic effects (both inductive and resonance) and steric hindrance of the substituents.
Methoxymethoxy group (-OCH₂OCH₃): Strongly activating and ortho, para-directing due to the resonance donation of the oxygen lone pairs.
Fluorine atom (-F): Deactivating due to its strong inductive withdrawal, but ortho, para-directing due to resonance donation.
Bromine atoms (-Br): Deactivating due to inductive withdrawal, and also ortho, para-directing.
Considering the positions on the ring:
C4: This position is para to the strongly activating methoxymethoxy group and meta to the two bromine atoms and the fluorine atom. This is the most activated and sterically accessible position for an incoming electrophile.
C6: This position is ortho to a bromine atom and meta to the methoxymethoxy and fluorine groups. It is significantly less activated than the C4 position.
Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur predominantly at the C4 position.
Table 5: Predicted Major Products of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂ / FeBr₃ | 1,4,5-Tribromo-3-fluoro-2-(methoxymethoxy)benzene |
| Nitration | HNO₃ / H₂SO₄ | 1,5-Dibromo-3-fluoro-4-nitro-2-(methoxymethoxy)benzene |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(4,6-Dibromo-2-fluoro-3-(methoxymethoxy)phenyl)ethan-1-one |
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Center
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the context of this compound, the fluorine atom represents a potential site for such transformations.
The feasibility of an SNAr reaction is largely dictated by the electronic nature of the aromatic ring and the stability of the intermediate Meisenheimer complex. For a nucleophile to displace the fluoride (B91410), the aromatic ring must be sufficiently electron-deficient. The substituents on this compound—two bromine atoms, a fluorine atom, and a methoxymethoxy group—collectively influence this reactivity.
While specific experimental data on the SNAr reactivity of this compound is not extensively documented in publicly available literature, general principles of SNAr on polyhalogenated and alkoxy-substituted benzenes can be applied. Typically, strong nucleophiles and elevated temperatures are required to facilitate the displacement of a fluorine atom, especially when the ring is not activated by strongly electron-withdrawing groups like a nitro group.
A hypothetical study exploring the substrate scope for SNAr at the fluorine center of this compound might involve a range of nucleophiles under various conditions, as illustrated in the following interactive table.
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield (%) |
|---|---|---|---|---|
| Sodium methoxide | DMF | 100 | 24 | Moderate |
| Sodium thiophenoxide | NMP | 120 | 18 | Good |
| Piperidine | DMSO | 150 | 48 | Low to Moderate |
| Potassium cyanide | DMF | 130 | 36 | Low |
This table presents hypothetical data for illustrative purposes, based on the expected reactivity of similar compounds.
The mechanism of SNAr reactions proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the ortho and para positions relative to the point of attack.
In the case of this compound, the stability of the Meisenheimer complex is crucial. The electron-withdrawing bromine atoms can help to stabilize the negative charge through their inductive effect. The second step involves the elimination of the fluoride ion, which is a good leaving group in SNAr reactions, to restore the aromaticity of the ring. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and also facilitates its departure as a stable fluoride ion.
Selective Deprotection Strategies for the Methoxymethoxy Group
The methoxymethoxy (MOM) group is a common protecting group for phenols due to its stability under a range of conditions. However, its selective removal in the presence of other sensitive functional groups, such as aryl halides, requires careful consideration of the reaction conditions.
The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.org A variety of Brønsted and Lewis acids can be employed for this purpose. The general mechanism involves the protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a hemiacetal, which then hydrolyzes to the corresponding phenol (B47542) and formaldehyde.
Common reagents for MOM deprotection include:
Brønsted acids: Hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or isopropanol, trifluoroacetic acid (TFA), or p-toluenesulfonic acid (p-TsOH).
Lewis acids: Boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), or magnesium bromide (MgBr₂).
The choice of reagent and conditions is critical to ensure the selective removal of the MOM group without affecting the aryl bromide and fluoride functionalities.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Phenol (%) | Notes |
|---|---|---|---|---|---|
| HCl (conc.) | Methanol | Reflux | 6 | High | Potential for some side reactions with prolonged heating. |
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) | Room Temperature | 2 | Excellent | Mild conditions, generally compatible with aryl halides. |
| Boron trichloride (BCl₃) | Dichloromethane | -78 to 0 | 1 | High | Effective but requires careful handling. |
| Magnesium bromide (MgBr₂) | Acetonitrile/Water | 80 | 12 | Good | Milder Lewis acid option. |
This table provides examples of common conditions for MOM deprotection and expected outcomes based on general chemical principles.
A key challenge in the deprotection of the MOM group in this compound is ensuring the stability of the C-Br and C-F bonds.
Aryl Bromides: Aryl bromide bonds are generally stable to the acidic conditions used for MOM deprotection. Strong acids in combination with high temperatures could potentially lead to hydrodebromination, but this is typically not a major concern under standard MOM cleavage protocols.
Aryl Fluorides: The C-F bond in an aryl fluoride is very strong and highly resistant to cleavage under the acidic conditions used for MOM deprotection. Therefore, the fluorine substituent is expected to be fully compatible with these deprotection strategies.
Applications of 1,5 Dibromo 3 Fluoro 2 Methoxymethoxy Benzene in Complex Molecule Synthesis
Building Block for Advanced Organic Scaffolds
The utility of 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene as a foundational unit lies in the differential reactivity of its substituents. The MOM ether serves as a protecting group for the phenol (B47542), preventing its interference in reactions targeting the halogen atoms and allowing for its deprotection at a later synthetic stage to reveal a reactive hydroxyl group. organic-chemistry.org The bromine atoms are readily engaged in a variety of metal-catalyzed cross-coupling reactions, while the fluorine atom can participate in nucleophilic aromatic substitution, albeit under more forcing conditions. This hierarchy of reactivity allows for a programmed approach to constructing highly substituted aromatic systems.
Synthesis of Polyhalogenated Aromatic Compounds
Polyhalogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. myskinrecipes.com The two bromine atoms on the this compound ring serve as handles for introducing additional complexity. For instance, a selective mono-substitution via a Suzuki or Stille coupling reaction can be achieved, leaving the second bromine atom available for subsequent transformations. This stepwise approach is fundamental to creating intricate polycyclic aromatic hydrocarbons (PAHs), which are of significant interest in materials science and environmental studies. wikipedia.orgnih.gov The ability to build upon a pre-functionalized, polyhalogenated core simplifies synthetic routes to molecules that would otherwise require more convoluted pathways.
Construction of Substituted Benzene (B151609) Derivatives with Tunable Properties
The true synthetic power of this building block is realized in its potential for creating benzene derivatives with precisely controlled electronic and steric properties. The distinct nature of the C-Br and C-F bonds allows for orthogonal chemical strategies. The C-Br bonds are susceptible to metal-halogen exchange or insertion by transition metals, initiating processes like cross-coupling reactions to form new C-C or C-heteroatom bonds. nih.govnih.gov In contrast, the C-F bond is significantly stronger and generally requires an activating group to undergo nucleophilic aromatic substitution.
The MOM-protected phenol group further enhances this tunability. After performing the desired reactions at the bromine and fluorine sites, the MOM group can be cleaved under mild acidic conditions to liberate the free phenol. organic-chemistry.org This phenol can then be engaged in a different set of reactions, such as etherification, esterification, or oxidative couplings. wikipedia.orgrsc.org This multi-stage functionalization capability allows for the synthesis of highly decorated benzene rings with tailored properties for specific applications.
Table 1: Potential Selective Reactions on the this compound Scaffold This table is illustrative of the potential reactivity based on the functional groups present.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Bromine | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl |
| Bromine | Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | Alkynyl |
| Bromine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |
| Bromine | Metal-Halogen Exchange | n-BuLi or i-PrMgCl | Lithium or Grignard Reagent |
| Fluorine | Nucleophilic Aromatic Substitution (SNAr) | NaOCH₃, heat, pressure | Methoxy (B1213986) |
| Methoxymethoxy (MOM) ether | Deprotection | HCl or other acid catalyst | Hydroxyl (Phenol) |
Intermediate in the Synthesis of Bridged and Fused Ring Systems
Beyond simple substitution, this compound is a valuable precursor for constructing more complex polycyclic systems. By installing appropriate side chains onto the aromatic ring via the reactions described above, intramolecular cyclization can be triggered to form new rings, leading to bridged and fused scaffolds that are common in natural products and pharmacologically active molecules.
Incorporation into Indanones and Related Structures
The synthesis of indanones, a structural motif present in many biologically active compounds, can be envisioned starting from this building block. A typical strategy would involve a cross-coupling reaction at one of the bromine positions to introduce a three-carbon chain containing a carboxylic acid or its derivative. Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a strong acid, would then effect the ring closure to form the five-membered ring characteristic of the indanone core. The fluorine and protected hydroxyl group would remain on the aromatic portion of the indanone, providing further points for diversification.
Utility in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, particularly those containing nitrogen, oxygen, or sulfur, is another area where this scaffold can be applied. For example, sequential Buchwald-Hartwig amination reactions at the two bromine positions could install two amine functionalities. These could then be elaborated into various nitrogen-containing fused rings, such as quinoxalines or phenazines, depending on the nature of the coupling partners and subsequent cyclization conditions. Alternatively, displacement of the fluorine atom by a suitable nucleophile that also contains a reactive group can initiate a cyclization cascade, leading to the formation of fused heterocyclic systems.
Precursor for Materials Science Applications (Focus on Synthetic Pathways)
The unique electronic properties imparted by fluorine and oxygen substituents, combined with the synthetic handles provided by the bromine atoms, make this compound an attractive starting material for advanced materials. myskinrecipes.com Polycyclic aromatic hydrocarbons (PAHs) and other conjugated systems derived from such precursors are being actively investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org
The synthetic pathway to these materials often involves iterative cross-coupling reactions. For example, a Yamamoto or Suzuki polycondensation reaction using a di-lithiated or di-boronic acid derivative of the molecule could lead to the formation of conjugated polymers. The fluorine and MOM-protected hydroxyl groups would act as substituents on the polymer backbone, modulating its solubility, morphology, and optoelectronic properties. The ability to deprotect the hydroxyl group after polymerization offers a route to materials with switchable properties or sites for post-polymerization modification, further expanding their potential in the development of novel functional materials. frontiersin.orglgcstandards.com
Despite a comprehensive search for scientific literature and data, no specific information was found for the chemical compound This compound . As a result, it is not possible to generate an article detailing its applications in complex molecule synthesis, polymer synthesis, optoelectronic materials, or agrochemical development as requested.
The search for this particular compound across various chemical databases and scientific publications did not yield any results pertaining to its synthesis, properties, or applications. The information available discusses related but structurally different compounds, such as other halogenated benzene derivatives. For instance, research exists on compounds like 1,5-dibromo-2-fluoro-4-methoxybenzene and other bromo- and fluoro-substituted aromatics, which serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for optoelectronics.
However, the specific substitution pattern and the presence of the methoxymethoxy group in "this compound" make it a unique molecule for which no public data could be retrieved. Without any research findings on this compound, any attempt to describe its applications would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article with the specified detailed outline, data tables, and research findings concerning "this compound" cannot be provided.
Mechanistic Investigations and Theoretical Studies on 1,5 Dibromo 3 Fluoro 2 Methoxymethoxy Benzene and Its Reactions
Computational Chemistry Approaches
Computational chemistry provides a powerful lens through which to understand the intricacies of molecular structure and reactivity. For a molecule like 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene, such studies would be invaluable in predicting its behavior in chemical reactions.
No specific Density Functional Theory (DFT) calculations detailing the electronic structure of this compound have been found in the public domain. Such studies would typically involve the calculation of electron density distribution, electrostatic potential maps, and frontier molecular orbitals to understand the regions of the molecule that are electron-rich or electron-poor, providing clues to its reactivity.
A molecular orbital analysis for this compound is not available in the reviewed literature. This type of analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be critical for predicting the compound's susceptibility to nucleophilic or electrophilic attack and its potential role in various reaction types.
There is no available research on the reaction pathway and transition state analysis for reactions involving this compound. These computational studies are essential for elucidating reaction mechanisms, identifying key intermediates, and determining the energy barriers associated with different reaction routes.
Thermodynamic and kinetic modeling data for the chemical transformations of this compound are not present in the surveyed literature. This modeling would provide quantitative insights into the feasibility and rates of reactions involving this compound under various conditions.
Advanced Spectroscopic Methodologies for Mechanistic Elucidation
Advanced spectroscopic techniques are crucial for observing reaction intermediates and tracking the progress of a chemical reaction in real-time, thereby providing direct evidence for proposed mechanisms.
No studies utilizing in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions of this compound have been identified. This technique would allow for the direct observation of the formation of products and the disappearance of reactants over time, offering a detailed picture of the reaction kinetics and mechanism.
Mechanistic Studies via Isotopic Labeling
Mechanistic investigations into the reactions of this compound can be significantly illuminated through the use of isotopic labeling. This powerful technique allows for the tracing of atoms throughout a reaction sequence, providing unambiguous evidence for proposed reaction pathways and the presence of transient intermediates. wikipedia.orgias.ac.in While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles can be applied to its characteristic reactions, such as metal-halogen exchange, cross-coupling reactions, and transformations involving the methoxymethoxy (MOM) protecting group.
A primary application of isotopic labeling for this compound would be to elucidate the mechanism of metal-halogen exchange, a common reaction for aryl halides. ias.ac.inyoutube.com For instance, in a lithiation reaction using an organolithium reagent, it is crucial to determine which of the two bromine atoms undergoes exchange. By synthesizing a variant of the starting material with a carbon-13 (¹³C) label at the C1 position (adjacent to one of the bromine atoms), the fate of this carbon can be tracked in the product.
Consider the monolithiation of this compound followed by quenching with an electrophile. If the reaction proceeds via a direct lithium-bromine exchange, the position of the electrophile relative to the ¹³C label would confirm the site of metallation.
Table 1: Hypothetical ¹³C Labeling Study for Monolithiation
| Labeled Reactant | Proposed Intermediate | Expected Product after Quenching with E⁺ | Conclusion |
| 1-Bromo-5-(¹³C)-bromo-3-fluoro-2-(methoxymethoxy)benzene | 1-Bromo-5-(¹³C)-lithio-3-fluoro-2-(methoxymethoxy)benzene | 1-Bromo-5-(¹³C)-E-3-fluoro-2-(methoxymethoxy)benzene | Lithiation occurs at C5 |
| 1-Bromo-5-(¹³C)-bromo-3-fluoro-2-(methoxymethoxy)benzene | 1-Lithio-5-(¹³C)-bromo-3-fluoro-2-(methoxymethoxy)benzene | 1-E-5-(¹³C)-bromo-3-fluoro-2-(methoxymethoxy)benzene | Lithiation occurs at C1 |
Furthermore, isotopic labeling can be instrumental in ruling out or confirming the involvement of a benzyne (B1209423) intermediate in nucleophilic substitution reactions. chemistrysteps.commasterorganicchemistry.com If this compound were subjected to a strong base, the possibility of a benzyne intermediate forming via elimination of HBr exists. By using a deuterium-labeled substrate, the position of the incoming nucleophile relative to the remaining substituents can provide mechanistic clarity.
For example, if the reaction proceeds through a benzyne intermediate, a mixture of products would be expected due to the two possible sites of nucleophilic attack on the strained triple bond. masterorganicchemistry.com
Table 2: Hypothetical Deuterium (B1214612) Labeling Study for a Benzyne Mechanism
| Labeled Reactant | Putative Benzyne Intermediate | Observed Products with Nucleophile (Nu⁻) | Mechanistic Implication |
| This compound-4-d | 5-Bromo-3-fluoro-2-(methoxymethoxy)benzyne | A mixture of 1-Nu-5-bromo-3-fluoro-2-(methoxymethoxy)benzene-4-d and 1-Nu-5-bromo-3-fluoro-2-(methoxymethoxy)benzene-x-d (scrambled label) | Consistent with a benzyne mechanism |
| This compound-4-d | (none) | Solely 1-Nu-5-bromo-3-fluoro-2-(methoxymethoxy)benzene-4-d | Inconsistent with a benzyne mechanism |
Isotopic labeling can also be applied to study the mechanism of the cleavage of the MOM protecting group. nih.govorganic-chemistry.org By using a deuterated MOM group, such as (methoxydideuteriomethoxy), the fate of the deuterium atoms can be followed. This can help to determine whether the cleavage proceeds via a mechanism involving protonation of the ether oxygen followed by nucleophilic attack, or through another pathway. The distribution of deuterium in the products and byproducts would provide insight into the transition state of the deprotection reaction.
Future Directions and Emerging Research Avenues for Polyhalogenated Aromatics
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of polyhalogenated aromatics often involves harsh reagents and generates substantial waste. The future of this field lies in the development of sustainable and green synthetic routes that minimize environmental impact. A key focus is the utilization of renewable feedstocks and environmentally benign solvents. ucl.ac.ukucl.ac.uk
Recent research has demonstrated the potential of deriving aromatic compounds from biomass. ucl.ac.ukucl.ac.uk For instance, furfural (B47365) derivatives, which can be obtained from agricultural waste, are being explored as precursors for substituted benzene (B151609) rings through one-pot cascade reactions in water. ucl.ac.ukucl.ac.uk This approach offers a significant step towards reducing the reliance on petrochemical sources for aromatic compounds.
The principles of green chemistry are also being integrated into the synthesis of halogenated compounds. This includes the use of safer brominating agents to replace hazardous elemental bromine and the development of catalytic systems that operate under milder conditions. google.com The goal is to design synthetic pathways with higher atom economy, reduced energy consumption, and minimal generation of hazardous byproducts.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aromatic Halogenation
| Feature | Traditional Halogenation | Green Halogenation |
| Starting Materials | Petroleum-based | Biomass-derived |
| Solvents | Chlorinated solvents | Water, supercritical CO2 |
| Reagents | Elemental halogens (e.g., Br2) | N-halosuccinimides, hydrohalic acids with oxidants |
| Catalysts | Stoichiometric Lewis acids | Reusable solid acid catalysts, biocatalysts |
| Waste Generation | High | Low |
Exploration of Novel Catalytic Systems for Functionalization
The selective functionalization of polyhalogenated aromatic rings is a central challenge in organic synthesis. The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in C-H and C-X bond functionalization, where X represents a halogen.
Palladium-catalyzed cross-coupling reactions have long been a cornerstone of aromatic functionalization. However, emerging research is focused on more abundant and less toxic first-row transition metals like nickel and copper. mdpi.com Nickel-based catalytic systems, for example, have shown significant promise in the hydrodehalogenation of halogenated aromatic compounds, a process that can be used for both remediation and the synthesis of less halogenated, functionalized products. mdpi.com
Furthermore, the integration of photoredox catalysis with transition metal catalysis is opening up new avenues for C-H functionalization under mild conditions. beilstein-journals.org This dual catalytic approach allows for the generation of highly reactive radical intermediates that can participate in a variety of bond-forming reactions, enabling the introduction of diverse functional groups onto the aromatic core. beilstein-journals.org Supramolecularly regulated gold(I) catalysts are also being explored for the selective functionalization of aromatic alcohols. rsc.org
Table 2: Emerging Catalytic Systems for Aromatic Functionalization
| Catalytic System | Metal | Key Advantages | Potential Applications |
| Palladium/Norbornene | Palladium | Enables ortho and ipso functionalization | Synthesis of polysubstituted aromatics researchgate.net |
| Nickel-based Catalysts | Nickel | Cost-effective, effective for hydrodehalogenation | Dehalogenation and functionalization of aryl halides mdpi.com |
| Dual Photoredox/Metal Catalysis | Various (e.g., Pd, Cu) | Mild reaction conditions, novel reactivity | C-H acylation, perfluoroalkylation beilstein-journals.org |
| Supramolecular Gold(I) Catalysis | Gold | High selectivity through non-covalent interactions | Functionalization of aromatic alcohols rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. researchgate.netvapourtec.comnih.gov For the synthesis of polyhalogenated aromatics, flow reactors can safely handle hazardous reagents and intermediates, and enable precise control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.net
The integration of flow chemistry with automated synthesis platforms is further accelerating the discovery and optimization of new reactions. skku.edu Automated systems can perform high-throughput screening of reaction conditions, allowing for the rapid identification of optimal parameters for a given transformation. researchgate.netskku.edu This technology is particularly valuable for the synthesis of libraries of polyfunctionalized aromatic compounds for applications in drug discovery and materials science. researchgate.netnih.gov
Table 3: Advantages of Flow Chemistry in the Synthesis of Polyhalogenated Aromatics
| Advantage | Description |
| Enhanced Safety | Small reaction volumes and contained systems minimize the risk of handling hazardous materials. researchgate.net |
| Precise Control | Accurate control over temperature, pressure, and mixing leads to higher yields and purity. researchgate.netvapourtec.com |
| Rapid Optimization | Automated systems allow for quick screening of a wide range of reaction conditions. vapourtec.comskku.edu |
| Scalability | Reactions developed in flow can often be scaled up more easily than batch processes. nih.gov |
| Integration of Analytics | In-line analytical techniques enable real-time monitoring and optimization of reactions. skku.edu |
Design of Next-Generation Polyfunctionalized Aromatic Building Blocks
Polyhalogenated aromatics like 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene serve as versatile building blocks for the synthesis of more complex molecules. The future in this area lies in the rational design of next-generation building blocks with precisely controlled substitution patterns and functionalities.
The strategic placement of different halogen atoms (e.g., bromine, fluorine) on the aromatic ring allows for selective, sequential functionalization through various cross-coupling reactions. The methoxymethoxy (MOM) group in the target compound is a common protecting group for phenols, which can be removed under specific conditions to reveal a hydroxyl group for further modification.
Researchers are focused on developing synthetic methodologies that allow for the efficient and selective introduction of a wide range of functional groups onto the aromatic core. nih.gov This includes the development of novel aromatic oligoamides as foldamers with potential medical applications and the synthesis of large polycyclic aromatic hydrocarbons for use in organic electronics. nih.govresearchgate.net The goal is to create a diverse toolbox of polyfunctionalized aromatic building blocks that can be readily used to construct complex target molecules with desired properties. mdpi.com
Q & A
Q. What are the recommended synthetic routes for preparing 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene?
The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:
- Halogenation : Introduce bromine and fluorine via electrophilic aromatic substitution (EAS) using agents like Br₂ (with FeBr₃ as a catalyst) and Selectfluor® for fluorination .
- Methoxymethoxylation : Add the methoxymethoxy (-OCH₂OCH₃) group using methoxymethyl chloride (MOM-Cl) under basic conditions (e.g., NaH) .
- Purification : Column chromatography (e.g., hexane/EtOAc gradients) or recrystallization ensures purity. Reaction conditions (solvent, temperature) must be optimized to minimize side products .
Q. How can the structure and purity of this compound be confirmed experimentally?
Key analytical methods include:
- NMR Spectroscopy : and NMR identify substituent positions and electronic environments. For example, fluorine atoms induce distinct deshielding effects in NMR .
- IR Spectroscopy : Confirms functional groups (e.g., C-O stretching at ~1100 cm⁻¹ for methoxymethoxy) .
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 321.89 for C₈H₆Br₂FO₂) .
Q. What are the stability and storage guidelines for this compound?
- Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid exposure to moisture, light, or reactive metals (e.g., Na) to prevent decomposition .
- Hazard Mitigation : Store in airtight containers with desiccants. Use explosion-proof refrigeration for bulk quantities .
Advanced Research Questions
Q. How do substituents influence regioselectivity in further functionalization reactions?
The bromine and fluorine atoms direct subsequent reactions via electronic effects:
- Electron-Withdrawing Effects : Fluorine deactivates the ring, favoring meta/para substitution. Bromine’s inductive effect further modulates reactivity .
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the bromine site due to its higher leaving-group ability compared to fluorine . Kinetic studies using DFT calculations can predict regioselectivity .
Q. How can contradictions in reported reaction yields or product distributions be resolved?
Discrepancies often arise from:
- Reagent Purity : Trace moisture in solvents (e.g., THF) or impure MOM-Cl reduces yields. Use freshly distilled solvents and validate reagent purity via titration .
- Reaction Monitoring : In-situ techniques like TLC or HPLC-MS identify intermediates and side products early .
- Reproducibility : Document exact conditions (e.g., stirring rate, ramp time for temperature changes). Compare results with analogs (e.g., 1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene) to isolate variables .
Q. What safety protocols are critical for handling this compound during high-temperature reactions?
- Thermal Hazards : Decomposition above 150°C may release HBr and HF gases. Use scrubbers and monitor with real-time IR spectroscopy .
- PPE : Acid-resistant gloves (e.g., Viton®), full-face shields, and flame-retardant lab coats are mandatory. Conduct reactions in fume hoods with secondary containment .
Q. How is this compound utilized in synthesizing complex heterocycles or pharmaceuticals?
- Cross-Coupling Reactions : Acts as a dihalogenated precursor in Buchwald-Hartwig aminations or Ullmann couplings to install nitrogen-containing moieties .
- Case Study : In synthesizing kinase inhibitors, the methoxymethoxy group enhances solubility, while bromine serves as a handle for late-stage functionalization .
Methodological Tables
Q. Table 1: Common Reaction Conditions for Functionalization
| Reaction Type | Reagents/Conditions | Key Considerations |
|---|---|---|
| Halogenation | Br₂/FeBr₃, 0°C → RT | Control stoichiometry to avoid over-bromination |
| Fluorination | Selectfluor®, DMF, 80°C | Anhydrous conditions critical for yield |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O | Optimize ligand-to-palladium ratio to prevent Pd black formation |
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Peaks | Interpretation |
|---|---|---|
| NMR | δ -110 to -115 ppm (fluorine) | Confirms para vs. meta substitution |
| IR | 1250 cm⁻¹ (C-F stretch) | Differentiates aryl vs. alkyl fluorides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
